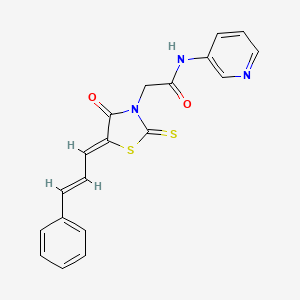
2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a thiazolidinone derivative that exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structural features, including a thiazolidine ring and various functional groups, contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N1O3S2, with a molecular weight of approximately 332.40 g/mol. The structure includes:
- A thiazolidine ring , which is known for its pharmacological properties.
- An allylidene group , which enhances biological activity.
- A pyridine moiety , contributing to its interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties . For instance, studies have shown that compounds with similar thiazolidine structures can induce apoptosis in cancer cells, particularly in leukemia cell lines. The mechanism often involves:
- Cell cycle arrest at specific phases.
- Induction of reactive oxygen species (ROS), leading to increased cytotoxicity .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | Human leukemia | 10 | Apoptosis induction |
| 5f | Human leukemia | 15 | ROS generation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its structural components allow it to interact with microbial enzymes, inhibiting their function. In particular, the inhibition of recombinant vaccinia H1-related phosphatase has been observed, showcasing its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Functional Groups : The presence of carbonyls and thioethers enhances reactivity and interaction with biological macromolecules.
- Thiazolidine Framework : This core structure is crucial for its pharmacological effects, particularly in drug design against metabolic disorders and cancers.
- Electron Donating Groups : Variations in substituents can significantly alter the compound's efficacy; for example, electron-rich groups at specific positions enhance anticancer activity .
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives similar to this compound:
- Study on Antiproliferative Effects : A series of derivatives were synthesized and tested for antiproliferative activity on human leukemia cell lines. Results indicated that modifications at the C-terminal significantly impacted potency, with certain derivatives showing enhanced cytotoxicity through apoptosis induction .
- Inhibition Studies : Compounds related to this structure were tested for their ability to inhibit specific phosphatases linked to cancer progression. The results demonstrated effective inhibition at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment .
属性
IUPAC Name |
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(21-15-9-5-11-20-12-15)13-22-18(24)16(26-19(22)25)10-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23)/b8-4+,16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCMTYDGMNFPNT-MMPACVFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














